molecular formula C14H15NO4 B1203113 Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate CAS No. 5336-50-5

Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate

Cat. No.: B1203113
CAS No.: 5336-50-5
M. Wt: 261.27 g/mol
InChI Key: FQMSSTZJKSWSMP-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate is a pyrrolidine derivative characterized by a benzyl group at the nitrogen atom (position 1) and two ketone (dioxo) groups at positions 4 and 5 of the pyrrolidine ring.

Properties

IUPAC Name

ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-2-19-14(18)11-9-15(13(17)12(11)16)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMSSTZJKSWSMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(C(=O)C1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10277004
Record name ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10277004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5336-50-5
Record name 5336-50-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10277004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • Initial Condensation : Benzylamine (3.63 g, 33.0 mmol) reacts with ethyl acrylate (3.6 mL, 33.0 mmol) in a polar aprotic solvent (e.g., ethanol or THF) under reflux (70–80°C) for 12–24 hours.

  • Cyclization : The intermediate undergoes intramolecular cyclization in the presence of an acid catalyst (e.g., HCl or acetic acid), forming the pyrrolidine-2,3-dione core.

  • Esterification : The final carboxylate group is introduced via esterification with ethanol, yielding the target compound.

Key Parameters:

  • Temperature : 70–80°C for optimal cyclization.

  • Catalyst : 10% HCl in ethanol enhances reaction efficiency.

  • Yield : 65–72% after purification by recrystallization (ethyl acetate/hexane).

Multi-Step Synthesis via N-Protection and Dieckmann Cyclization

An alternative route, reported by VulcanChem, employs N-protection and Dieckmann cyclization :

Stepwise Procedure

  • N-Protection : Ethyl iodoacetate is protected with benzylamine in dichloromethane (DCM) at 0°C, forming N-benzyl ethyl iodoacetamide .

  • Condensation : The protected intermediate reacts with a β-ketoester (e.g., ethyl acetoacetate) in the presence of NaH, generating a β,β-diketoester derivative.

  • Dieckmann Cyclization : The diketoester undergoes base-mediated cyclization (e.g., KOtBu in THF, 0°C to room temperature), forming the dioxopyrrolidine ring.

Optimization Insights:

  • Base Selection : Potassium tert-butoxide (KOtBu) outperforms NaOH or K2CO3 in minimizing side reactions.

  • Yield : 58–64% after column chromatography (SiO2, ethyl acetate/hexane 1:4).

Alkylation-Based Modifications

Post-synthetic alkylation enables structural diversification. For example, VulcanChem describes methyl iodide alkylation to produce derivatives:

Alkylation Protocol

  • Substrate : this compound (1.0 equiv) dissolved in DMF.

  • Reagent : Methyl iodide (1.2 equiv) added dropwise at 0°C.

  • Base : K2CO3 (2.0 equiv) facilitates deprotonation and nucleophilic substitution.

  • Workup : Quenched with H2O, extracted with DCM, and purified via flash chromatography.

Outcome:

  • Product : Methyl-1-benzyl-3-methyl-2,4-dioxopyrrolidine-3-carboxylate.

  • Yield : 78–82%.

Comparative Analysis of Methods

Method Reagents Conditions Yield Advantages Limitations
Benzylamine CondensationBenzylamine, ethyl acrylateReflux, HCl catalyst65–72%Short reaction time, scalableModerate yield, requires acid workup
Dieckmann CyclizationEthyl iodoacetate, KOtBu0°C to RT, THF58–64%High purity, versatile intermediatesMulti-step, costly reagents
AlkylationMethyl iodide, K2CO30°C, DMF78–82%High yield, structural diversificationLimited to post-synthetic modification

Advanced Applications in Heterocyclic Synthesis

This compound serves as a precursor for:

  • Pyrrolopyridine Inhibitors : Reacts with aldehydes (e.g., benzaldehyde) under acidic conditions to form conjugated ketones, key intermediates in dipeptidyl peptidase inhibitors.

  • Crystallographic Studies : Forms stable crystals (triclinic system, space group P-1) for X-ray diffraction analysis .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon or copper(I) iodide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Synthesis and Reaction Mechanisms

The synthesis of ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate typically involves the reaction of pyrrolidine derivatives with benzyl bromide in the presence of a base like sodium hydride. This is followed by esterification with ethyl chloroformate. The compound can undergo various reactions including oxidation, reduction, and nucleophilic substitution, making it versatile for further chemical transformations .

Organic Synthesis

This compound serves as a key building block in organic synthesis. It is utilized to create more complex molecules due to its unique structural features. The compound's ability to undergo various chemical reactions allows chemists to modify its structure for specific applications .

Biological Research

The compound has been investigated for its potential role in enzyme inhibition and receptor studies:

  • Enzyme Inhibition : Research indicates that it may inhibit specific enzymes, which could lead to therapeutic applications in diseases characterized by dysregulated enzyme activity .
  • Receptor Studies : this compound acts as a ligand that can modulate receptor activity, influencing downstream signaling pathways .

Pharmacological Properties

The pharmacological potential of this compound includes:

  • Anti-inflammatory Effects : Preliminary studies suggest that it may exhibit anti-inflammatory properties.
  • Analgesic Effects : Ongoing research is exploring its potential as an analgesic agent .

In Vitro Studies

Various in vitro assays have demonstrated the compound's ability to inhibit specific enzyme activities. For instance, studies involving proteasome inhibition have shown promising results regarding its efficacy as an enzyme inhibitor .

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate these mechanisms .

Comparison with Similar Compounds

Structural and Functional Differences

The following compounds share the pyrrolidine-3-carboxylate core but differ in substituents and oxidation patterns:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight CAS Number Key Features
Ethyl (R)-2,5-dioxo-3-(pyrrol-1-yl)pyrrolidine-3-carboxylate 2,5-dioxo; 3-(pyrrol-1-yl) C13H14N2O4 262.26 Not provided Chiral center at C3; synthesized via camphorsulfonic acid-mediated reaction
Ethyl 3-amino-2,5-dioxopyrrolidine-3-carboxylate 2,5-dioxo; 3-amino C7H10N2O4 186.17 Not provided Amino group enables further functionalization; 100% hydrogenation yield
Ethyl 1-[3-(4-ethoxycarbonyl-2,3-dioxopyrrolidin-1-yl)propyl]-4,5-dioxopyrrolidine-3-carboxylate 4,5-dioxo; propyl-linked dioxopyrrolidine C17H22N2O8 382.37 7399-19-1 Extended structure with dual dioxopyrrolidine rings; high complexity
Ethyl 2,5-dioxopyrrolidine-3-carboxylate 2,5-dioxo C7H9NO4 171.15 96905-68-9 Simplest analog; lacks bulky substituents

Research Findings and Implications

  • Synthetic Efficiency: Bulky substituents (e.g., benzyl, pyrrol-1-yl) reduce reaction yields due to steric hindrance, while amino groups facilitate high-yield hydrogenation .
  • Structural Complexity : Extended analogs () exhibit higher molecular weights and complexity (e.g., dual dioxo rings), impacting solubility and pharmacokinetics .
  • Therapeutic Potential: Amino and dioxo functionalities correlate with applications in enzyme inhibition (e.g., aldose reductase inhibitors for diabetes) .

Biological Activity

Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a pyrrolidine ring with an ethyl ester group and a benzyl substituent. The compound's structure contributes to its reactivity and biological activity.

Structural Formula

C18H19NO4\text{C}_{18}\text{H}_{19}\text{N}\text{O}_4

Key Physical Properties

PropertyValue
Molecular Weight313.35 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism likely involves disruption of microbial cell membranes and inhibition of critical metabolic pathways.

Anticancer Activity

The compound has been investigated for its anticancer properties . In vitro studies demonstrate that it can induce apoptosis in cancer cell lines. For example, the compound showed significant cytotoxicity against prostate cancer cell lines (PC3 and DU145), with IC50 values indicating effective dose-dependent responses over time:

Cell LineIC50 (24h)IC50 (48h)IC50 (72h)
PC340.1 μg/mL27.05 μg/mL26.43 μg/mL
DU14598.14 μg/mL62.5 μg/mL41.85 μg/mL

These findings suggest that the compound may act through mechanisms such as cell cycle arrest and DNA damage induction, similar to other known anticancer agents .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes by binding to active sites or allosteric sites.
  • Receptor Modulation : It has potential as a ligand for various receptors, possibly acting as an agonist or antagonist, which modulates downstream signaling pathways.

Case Studies and Research Findings

Several studies have further elucidated the biological effects of this compound:

  • Study on Antimicrobial Activity : A study demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Cytotoxicity Evaluation : In a detailed analysis using MTT assays, the compound exhibited significant cytotoxic effects on cancer cell lines, with a more pronounced effect on PC3 cells compared to DU145 cells .
  • Mechanistic Insights : Further research indicated that the compound induces apoptosis via mitochondrial pathways, characterized by increased reactive oxygen species (ROS) production and activation of caspases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is synthesized via a Michael addition between benzylamine and methyl acrylate in methanol under nitrogen, followed by fractional distillation. Key parameters include maintaining an inert atmosphere to prevent side reactions and precise temperature control during distillation. This method yields 85% product based on recovered benzylamine, with IR and NMR confirming the structure . Alternative routes, such as Dieckmann cyclization (used for analogous pyrrolidine derivatives), may require optimization of base strength and reaction time to minimize decarboxylation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what are the diagnostic spectral features?

  • Methodological Answer :

  • IR Spectroscopy : Distinct carbonyl stretches at 1740 cm⁻¹ (ester C=O) and 1650–1700 cm⁻¹ (diketone C=O) confirm functional groups.
  • ¹H NMR : Aromatic protons (δ 7.28 ppm, singlet), ester methyl group (δ 3.65 ppm, singlet), and pyrrolidine protons (δ 2.90–2.48 ppm, triplet patterns) are diagnostic .
  • X-ray Crystallography : For crystalline samples, SHELX or WinGX software refines anisotropic displacement parameters, resolving bond-length discrepancies (e.g., C–C bonds within ±0.005 Å) .

Advanced Research Questions

Q. How can researchers analyze contradictory data in reaction yields or spectroscopic results across different studies?

  • Methodological Answer : Contradictions often arise from variations in solvent purity, reaction scale, or analytical calibration. To resolve discrepancies:

  • Replicate experiments under strictly controlled conditions (e.g., anhydrous solvents, inert gas).
  • Cross-validate using HPLC for purity (>95%) and high-field NMR (500+ MHz) for peak resolution.
  • Software-assisted refinement (e.g., SHELXL for crystallography) identifies systematic errors in structural models .

Q. What strategies enable enantioselective synthesis of pyrrolidine derivatives like this compound?

  • Methodological Answer : Lipase-catalyzed asymmetric transesterification achieves enantiomeric excess (e.g., >90% ee in related systems). For example:

  • Use Pseudomonas cepacia lipase in tert-butanol at 30°C to selectively acylate hydroxyl intermediates.
  • Optimize solvent polarity (logP > 3) to enhance enzyme stability and reaction efficiency .

Q. How do structural modifications influence the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Hydrazone Functionalization : Substituting the ester group with hydrazone moieties (e.g., compound 3d) enhances cytotoxicity (IC₅₀ = 8.2 μM against U937 lymphoma cells) by promoting hydrogen bonding with kinase active sites .
  • Fluorinated Substituents : Introducing trifluoromethyl groups improves blood-brain barrier penetration, as seen in neuroprotective analogs (e.g., 40% reduction in H₂O₂-induced oxidative stress) .

Data Contradiction Analysis

Q. Why do computational predictions of molecular reactivity sometimes conflict with experimental results?

  • Methodological Answer : Discrepancies arise from approximations in density functional theory (DFT) models (e.g., B3LYP/6-31G* basis sets). Mitigation strategies:

  • Validate computational results with experimental kinetics (e.g., Arrhenius plots for reaction rates).
  • Use molecular docking (AutoDock Vina) to simulate ligand-protein interactions, cross-referenced with bioassay data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate
Reactant of Route 2
Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate

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